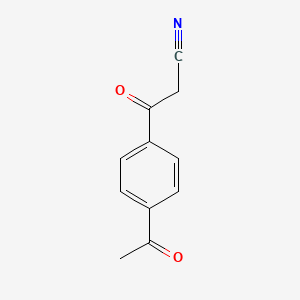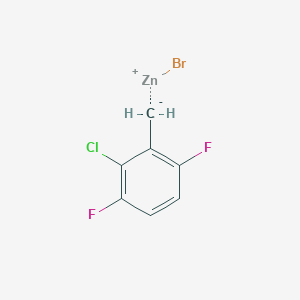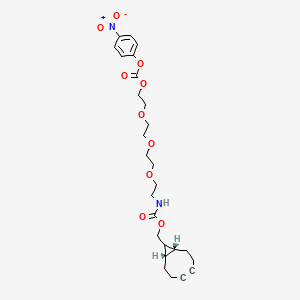
endo-BCN-PEG4-PNP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
endo-BCN-PEG4-PNP: is a compound used primarily in bioconjugation, which involves attaching two or more molecules together for various applications in biological research and medicine. The compound consists of a bicyclo[6.1.0]nonyne (BCN) group, a polyethylene glycol (PEG) spacer, and a para-nitrophenyl (PNP) ester .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG4-PNP typically involves the following steps:
Formation of BCN Group: The BCN group is synthesized through a series of organic reactions starting from cyclooctyne derivatives.
Attachment of PEG Spacer: The PEG4 spacer is attached to the BCN group using standard PEGylation techniques, which often involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Introduction of PNP Ester:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of BCN and PEG Intermediates: These intermediates are synthesized in large quantities using optimized reaction conditions to ensure high yield and purity.
Coupling Reactions: The intermediates are then coupled together using automated reactors and continuous flow systems to enhance efficiency and scalability.
Purification and Quality Control: The final product is purified using techniques like column chromatography and characterized using NMR, HPLC, and mass spectrometry to ensure it meets the required specifications.
化学反応の分析
Types of Reactions: endo-BCN-PEG4-PNP undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The BCN group participates in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with azide-containing molecules, forming stable triazole linkages.
Nucleophilic Substitution: The PNP ester group can undergo nucleophilic substitution reactions with amine-containing molecules, forming stable amide bonds.
Common Reagents and Conditions:
Click Chemistry: Azide-containing molecules, typically in aqueous or organic solvents, under mild conditions without the need for copper catalysts.
Nucleophilic Substitution: Amine-containing molecules, often in the presence of a base like triethylamine (TEA) or pyridine, in organic solvents like dichloromethane (DCM) or dimethylformamide (DMF).
Major Products:
Triazole Linkages: Formed from SPAAC reactions with azides.
Amide Bonds: Formed from nucleophilic substitution with amines.
科学的研究の応用
endo-BCN-PEG4-PNP has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of endo-BCN-PEG4-PNP involves its ability to form stable covalent bonds with target molecules through click chemistry and nucleophilic substitution reactions. The BCN group undergoes SPAAC reactions with azides, forming triazole linkages, while the PNP ester group reacts with amines to form amide bonds. These reactions enable the compound to effectively conjugate with a wide range of biomolecules and synthetic molecules, facilitating their use in various applications .
類似化合物との比較
endo-BCN-PEG4-NHS Ester: Similar structure but contains an NHS ester group instead of a PNP ester, used for labeling primary amines.
endo-BCN-PNP-Carbonate: Contains a carbonate group instead of a PEG spacer, used for similar bioconjugation applications.
endo-BCN-PEG4-PFP Ester: Contains a pentafluorophenyl (PFP) ester group, used for similar click chemistry and bioconjugation reactions.
Uniqueness: endo-BCN-PEG4-PNP is unique due to its combination of a BCN group, a PEG4 spacer, and a PNP ester, which provides enhanced solubility, stability, and reactivity in bioconjugation applications. The PEG spacer increases the hydrophilicity and flexibility of the compound, making it suitable for a wide range of biological and chemical applications .
特性
分子式 |
C26H34N2O10 |
|---|---|
分子量 |
534.6 g/mol |
IUPAC名 |
2-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C26H34N2O10/c29-25(37-19-24-22-5-3-1-2-4-6-23(22)24)27-11-12-33-13-14-34-15-16-35-17-18-36-26(30)38-21-9-7-20(8-10-21)28(31)32/h7-10,22-24H,3-6,11-19H2,(H,27,29)/t22-,23+,24? |
InChIキー |
BVZOGCXKPKMYGZ-VSGJHWFKSA-N |
異性体SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1 |
正規SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])CCC#C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


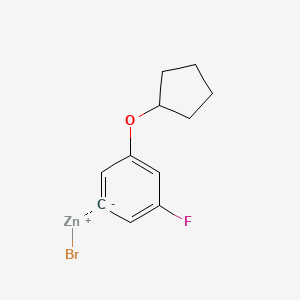
![5-[1-(Piperidin-1-yl)ethyl]furan-2-carboxylic acid](/img/structure/B14884422.png)
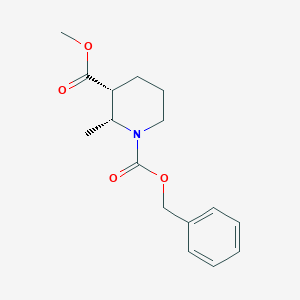
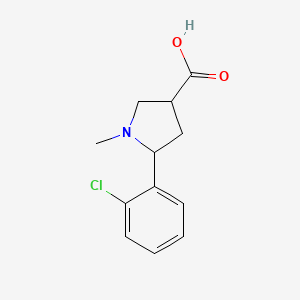
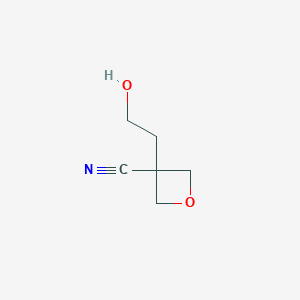
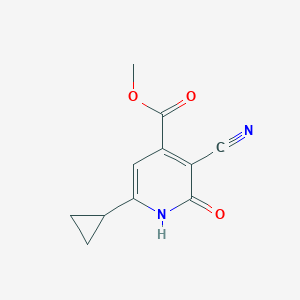
![Octahydropyrrolo[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B14884460.png)
![5-Methyl-2-oxa-6-azaspiro[3.5]nonane](/img/structure/B14884465.png)
![3-Imino-1,7-dimethyl-5-phenyl-2,6-dioxabicyclo[2.2.2]octane-4,8,8-tricarbonitrile](/img/structure/B14884473.png)
![6,7-Dihydropyrrolo[3,4-d]pyridazin-5-one](/img/structure/B14884480.png)
![N-ethylhexahydro-1H-cyclopenta[c]furan-5-amine](/img/structure/B14884484.png)

